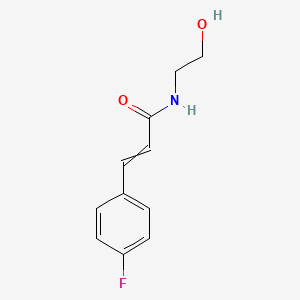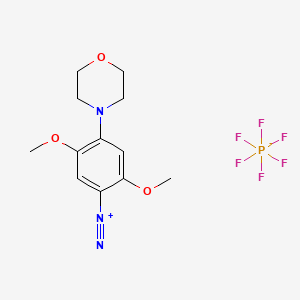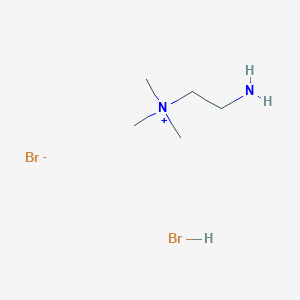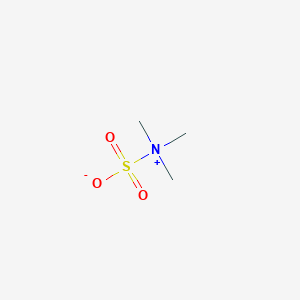
N-(2-Hydroxyethyl)-3-(4-fluorophenyl)propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-3-(4-fluorophenyl)propenamide is an organic compound characterized by the presence of a hydroxyethyl group, a fluorophenyl group, and a propenamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-3-(4-fluorophenyl)propenamide typically involves the reaction of 4-fluorobenzaldehyde with ethylene glycol to form the corresponding hydroxyethyl derivative. This intermediate is then subjected to amide formation with acrylamide under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-3-(4-fluorophenyl)propenamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The propenamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
科学研究应用
N-(2-Hydroxyethyl)-3-(4-fluorophenyl)propenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-3-(4-fluorophenyl)propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the fluorophenyl group can enhance the compound’s stability and specificity. The propenamide moiety may participate in covalent interactions with target molecules, leading to the modulation of biological pathways.
相似化合物的比较
Similar Compounds
- N-(2-Hydroxyethyl)-3-(4-bromophenyl)propenamide
- N-(2-Hydroxyethyl)-3-(4-chlorophenyl)propenamide
- N-(2-Hydroxyethyl)-3-(4-methylphenyl)propenamide
Uniqueness
N-(2-Hydroxyethyl)-3-(4-fluorophenyl)propenamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its bromine, chlorine, or methyl-substituted analogs.
属性
分子式 |
C11H12FNO2 |
|---|---|
分子量 |
209.22 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-N-(2-hydroxyethyl)prop-2-enamide |
InChI |
InChI=1S/C11H12FNO2/c12-10-4-1-9(2-5-10)3-6-11(15)13-7-8-14/h1-6,14H,7-8H2,(H,13,15) |
InChI 键 |
HTMGPXQJCMZUHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)NCCO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B13421829.png)
![6,7-dihydroxy-14-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13421830.png)




![3-[2-(n,n-Diethyl-n-methylamino)ethyl]-7-methoxy-4-methylcoumarin](/img/structure/B13421859.png)



![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)



